Cinnamic acid

Vue d'ensemble

Description

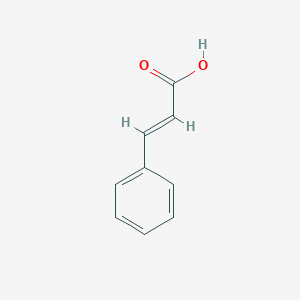

L’acide cinnamique est un composé organique de formule C(9)H(_8)O(_2). Il se présente sous la forme d’une substance cristalline blanche, légèrement soluble dans l’eau mais facilement soluble dans de nombreux solvants organiques. Classé comme acide carboxylique insaturé, l’acide cinnamique est présent naturellement dans diverses plantes et constitue un intermédiaire clé dans la biosynthèse de nombreux produits naturels {_svg_1} .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’acide cinnamique peut être synthétisé par plusieurs méthodes. Une synthèse de laboratoire courante implique la réaction de Perkin, où le benzaldéhyde réagit avec l’anhydride acétique en présence d’une base telle que l’acétate de sodium. Une autre méthode est la condensation de Knoevenagel, où le benzaldéhyde réagit avec l’acide malonique en présence d’une base comme la pipéridine .

Méthodes de production industrielle : À l’échelle industrielle, l’acide cinnamique est souvent produit par hydrogénation catalytique du cinnamaldéhyde, qui est dérivé de l’huile de cannelle. Cette méthode est privilégiée en raison de son efficacité et de sa rentabilité .

Analyse Des Réactions Chimiques

Types de réactions : L’acide cinnamique subit diverses réactions chimiques, notamment :

Oxydation : L’acide cinnamique peut être oxydé en benzaldéhyde et en acide benzoïque à l’aide d’agents oxydants comme le permanganate de potassium.

Réduction : Il peut être réduit en acide hydrocinnamique à l’aide d’hydrogène en présence d’un catalyseur au palladium.

Substitution : Des réactions de substitution électrophile peuvent se produire sur le cycle aromatique, telles que la nitration et l’halogénation.

Réactifs et conditions courantes :

Oxydation : Permanganate de potassium en milieu alcalin.

Réduction : Gaz hydrogène avec un catalyseur au palladium.

Substitution : Mélange nitrant (acide nitrique concentré et acide sulfurique) pour la nitration.

Principaux produits formés :

Oxydation : Benzaldéhyde, acide benzoïque.

Réduction : Acide hydrocinnamique.

Substitution : Acide nitrocinnamique, acides cinnamiques halogénés.

Applications De Recherche Scientifique

Pharmacological Applications

Cinnamic acid and its derivatives have been extensively studied for their pharmacological properties. Below are key applications categorized by their therapeutic effects:

Anticancer Activity

This compound exhibits notable anticancer properties. Research indicates that it can induce cytostasis and reverse malignant properties in human tumor cells. Studies have shown that concentrations of this compound can reduce cell proliferation in various cancer types, including glioblastoma and melanoma, with IC50 values ranging from 1 to 4.5 mM . It also promotes differentiation in melanoma cells and reduces their invasive capacity by modulating gene expression related to metastasis .

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its derivatives are being explored as potential agents against tuberculosis and other microbial infections . The compound's efficacy against resistant strains makes it a promising candidate for new antimicrobial therapies.

Anti-inflammatory Effects

This compound exhibits anti-inflammatory properties that can be beneficial in treating conditions such as arthritis and other inflammatory diseases. It inhibits the production of pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory disorders .

Antidiabetic Effects

Research indicates that this compound may improve glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes . In vivo studies have shown that it enhances glucose uptake in liver cells, suggesting its role in metabolic regulation .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of this compound derivatives in treating neurodegenerative diseases like Alzheimer's. These compounds can cross the blood-brain barrier and exhibit dual inhibitory effects on enzymes associated with neurodegeneration .

Cosmetic Applications

This compound is increasingly used in cosmetic formulations due to its antioxidant properties and ability to enhance skin health. Its derivatives are being investigated for:

- Skin Conditioning : this compound derivatives are utilized for their skin-conditioning effects, promoting hydration and overall skin health .

- Anti-Aging Properties : Certain derivatives have shown potential in reducing signs of aging by inhibiting oxidative stress and promoting skin elasticity .

- Skin Lightening Agents : Compounds like 4-hydroxythis compound are being studied for their efficacy in treating hyperpigmentation .

Food Industry Applications

This compound is also recognized for its role as a natural preservative due to its antimicrobial properties. It can inhibit the growth of spoilage organisms and pathogens in food products, thereby extending shelf life while maintaining food safety.

Case Studies

Several case studies illustrate the practical applications of this compound:

- Cancer Treatment : A study demonstrated the effectiveness of this compound in inducing apoptosis in cancer cells through the inhibition of protein isoprenylation, which is critical for cell signaling pathways involved in tumor growth .

- Diabetes Management : In a preclinical model, this compound was administered to diabetic rats, resulting in improved glucose levels and metabolic outcomes, supporting its potential use as a dietary supplement for diabetes management .

- Cosmetic Formulation : A formulation containing this compound derivatives showed significant improvement in skin hydration and elasticity during clinical trials, indicating its promise as a cosmetic ingredient .

Mécanisme D'action

L’acide cinnamique exerce ses effets par divers mécanismes. Il peut inhiber des enzymes telles que la cyclooxygénase, réduisant la production de médiateurs pro-inflammatoires. Il agit également comme antioxydant en piégeant les radicaux libres et en améliorant l’activité des enzymes antioxydantes endogènes. De plus, l’acide cinnamique peut moduler les voies de signalisation impliquées dans la prolifération cellulaire et l’apoptose, contribuant à ses effets anticancéreux potentiels .

Comparaison Avec Des Composés Similaires

L’acide cinnamique est souvent comparé à d’autres phénylpropanoïdes tels que :

Acide benzoïque : Contrairement à l’acide cinnamique, l’acide benzoïque ne possède pas de double liaison dans la chaîne latérale, ce qui le rend moins réactif dans certaines réactions chimiques.

Acide phénylacétique : Ce composé a une structure similaire, mais avec une chaîne latérale saturée, ce qui conduit à une réactivité et des applications différentes.

Acide phénylpropanoïque : Similaire à l’acide cinnamique mais avec une chaîne latérale saturée, affectant son comportement chimique et ses utilisations

La structure unique de l’acide cinnamique, avec sa double liaison conjuguée, le rend particulièrement précieux dans diverses applications synthétiques et biologiques, le distinguant de ces composés apparentés.

Activité Biologique

Cinnamic acid, a naturally occurring compound found in cinnamon and other plants, has garnered significant attention for its diverse biological activities. This article explores the various biological effects of this compound, including its antioxidant, antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties.

Chemical Structure and Derivatives

This compound is characterized by a benzene ring attached to a propenoic acid moiety, which allows for various modifications leading to the synthesis of derivatives with enhanced biological activities. The efficacy of these derivatives often depends on the nature and position of substituent groups on the phenyl ring .

Antioxidant Activity

This compound exhibits strong antioxidant properties, primarily through its ability to scavenge free radicals and inhibit lipid peroxidation. This activity is crucial for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .

Antimicrobial Properties

This compound and its derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria, fungi, and viruses. For instance:

- Anti-Tuberculosis Activity : A derivative of this compound showed an IC50 value of 0.045 µg/mL against Mycobacterium tuberculosis, outperforming standard treatments .

- Antibacterial Effects : Compounds derived from this compound have shown effectiveness against Staphylococcus aureus and other resistant bacterial strains .

Anticancer Effects

Numerous studies highlight the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest:

- Cell Viability Studies : In HT-144 melanoma cells, this compound demonstrated an IC50 of 2.4 mM, effectively reducing cell viability and inducing apoptosis as evidenced by activated-caspase 3 staining .

- Metastasis Inhibition : Certain this compound derivatives significantly suppressed the migration of B16-F10 melanoma cells by up to 86% at specific concentrations .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity is beneficial in managing chronic inflammatory conditions like arthritis .

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from oxidative damage, which is pivotal in neurodegenerative diseases such as Alzheimer's. Its ability to modulate neurotransmitter levels further underscores its potential therapeutic applications in neurological disorders .

Summary of Biological Activities

Case Studies

Several case studies have been conducted to evaluate the biological efficacy of this compound:

- Study on Antimicrobial Efficacy : A study demonstrated that modified this compound derivatives had superior antimicrobial activity compared to traditional antibiotics against resistant strains .

- Cancer Cell Line Analysis : Research involving various cancer cell lines confirmed that specific this compound derivatives could significantly reduce cell viability and induce apoptosis through distinct molecular pathways .

Propriétés

IUPAC Name |

(E)-3-phenylprop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBYWAXJHAXSJNI-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O2 | |

| Record name | cinnamic acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cinnamic_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5022489 | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid with a honey floral odor; [Merck Index] White crystalline solid; [Alfa Aesar MSDS], Solid, White crystalline scales, honey floral odour | |

| Record name | Cinnamic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13034 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

298.00 to 300.00 °C. @ 760.00 mm Hg | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.546 mg/mL, insoluble in water; soluble in oils, slightly soluble (in ethanol) | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Cinnamic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/187/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

140-10-3, 621-82-9 | |

| Record name | trans-Cinnamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44010 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | CINNAMIC ACID | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9189 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | E-Cinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5022489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.736 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U14A832J8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

133 °C | |

| Record name | trans-Cinnamic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000930 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of cinnamic acid?

A: The molecular formula of this compound is C9H8O2, and its molecular weight is 148.16 g/mol. [] ()

Q2: What are some key spectroscopic features of this compound and its derivatives?

A: this compound derivatives can be characterized using various spectroscopic techniques:* NMR Spectroscopy: NMR can be used to determine the structure and conformation of this compound derivatives, including the presence of specific functional groups. [, , ] (, , )* IR Spectroscopy: IR spectroscopy can identify functional groups present in this compound derivatives, such as the carbonyl group (C=O) and the aromatic ring. [, , ] (, , )* UV-Vis Spectroscopy: UV-Vis spectroscopy helps analyze the electronic transitions and conjugation within the this compound molecule, particularly the α-β unsaturated carbonyl system. [, , ] (, , )

Q3: How does this compound perform under various environmental conditions?

A3: The stability of this compound can be influenced by factors like:

- UV Irradiation: Cinnamic acids are known to undergo photodimerization reactions upon UV irradiation, leading to the formation of truxillic acid derivatives. This property has been investigated for applications in photoreactive materials. [, , ] (, , )

- Temperature: The thermal stability of this compound derivatives can vary depending on the substituents present. Researchers have investigated the thermal degradation pathways of this compound and its derivatives. [] ()

Q4: How does this compound impact the properties of materials it's incorporated into?

A4: this compound can be used as a comonomer in polymerization reactions, influencing the properties of the resulting polymers:

- Polymerization Modification: this compound has been studied for its potential to modify initiation processes in radical polymerizations, as demonstrated in its interaction with benzoyl peroxide during methyl methacrylate polymerization. [] ()

- Copolymerization: Research indicates that this compound can copolymerize with monomers like styrene, methyl acrylate, and acrylonitrile, albeit to varying extents. This copolymerization can potentially modify the physical and chemical characteristics of the resulting polymers. [] ()

Q5: What are some notable applications of this compound?

A: this compound and its derivatives find applications in various fields:* Food Industry: this compound is used as a flavoring agent and can be found in cinnamon, which contains high levels of this compound. * Pharmaceuticals: Research suggests potential therapeutic uses of this compound derivatives, including anti-inflammatory, antioxidant, and antimicrobial activities. [, , ] (, , )* Cosmetics: this compound derivatives are used in cosmetics and personal care products due to their fragrance and potential skin benefits.

Q6: How is computational chemistry employed in this compound research?

A6: Computational methods like DFT (Density Functional Theory) and TDDFT (Time-Dependent DFT) are valuable tools for studying this compound:

- Electronic Structure & Spectra: These methods help predict and interpret spectroscopic data, including UV-Vis absorption and emission spectra. [] ()

- Structure-Activity Relationships: Computational models can be used to establish relationships between the structure of this compound derivatives and their biological activity, aiding in the design of novel compounds with enhanced properties. [] ()

Q7: How do structural modifications of this compound affect its activity?

A7: The biological activity of this compound is highly susceptible to modifications in its structure:

- Substitution Pattern: The position and type of substituents on the aromatic ring significantly influence the activity. For example, ortho-dihydroxy substitution often enhances antioxidant and antiproliferative activities. [] ()

- Side Chain Modifications: Alterations to the carboxylic acid side chain, such as esterification or amidation, can impact the compound's lipophilicity, stability, and interaction with biological targets. [, ] (, )

Q8: How can the stability of this compound be improved for practical applications?

A8: Several approaches can enhance this compound's stability:

- Encapsulation: Encapsulating this compound within plant-based protein matrices like pumpkin, pea, or almond proteins can enhance its stability and controlled release. [] ()

- Derivatization: Creating specific derivatives, such as esters, can modify the compound's stability, solubility, and bioavailability. [] ()

Q9: What analytical methods are commonly used for this compound analysis?

A: Several techniques are employed for this compound detection and quantification:* HPLC (High-Performance Liquid Chromatography): HPLC is widely used to separate, identify, and quantify this compound and its derivatives in various matrices. [, , , , , ] (, , ,, , )* Mass Spectrometry: Combined with separation techniques like HPLC (LC-MS), mass spectrometry helps identify and quantify this compound derivatives based on their mass-to-charge ratio. [, , , ] (, , , )

Q10: How does this compound interact with biological systems?

A: this compound exhibits diverse biological activities: * Enzyme Inhibition: It can inhibit enzymes like tyrosinase, α-glucosidase, and potentially others. This inhibition might contribute to its depigmenting, antidiabetic, and other pharmacological effects. [, , ] (, , )* Antioxidant Activity: this compound derivatives, particularly those with catechol groups, display antioxidant properties, scavenging free radicals and protecting cells from oxidative stress. [, , ] (, , )

Q11: What is known about the metabolism of this compound?

A: Studies using this compound as a test substance for liver function have shed light on its metabolism: * Beta-Oxidation: The primary metabolic pathway for this compound is beta-oxidation, leading to the formation of benzoic acid, which is further metabolized and excreted. [] ()* Glucuronidation: A secondary pathway involves conjugation with glucuronic acid, resulting in the excretion of cinnamoylglucuronic acid. This pathway becomes more prominent when beta-oxidation is impaired. [] ()

Q12: Are there specific enzymes involved in this compound metabolism?

A: Yes, several enzymes contribute to the metabolism of this compound and its derivatives:* Hydroxythis compound Decarboxylase: This enzyme, found in certain bacteria like Lactobacillus species, catalyzes the decarboxylation of hydroxycinnamic acids, including p-coumaric acid (a derivative of this compound), producing compounds like 4-vinylphenol. [] ()* This compound Esterase: This enzyme, produced by fungi like Schizophyllum commune, cleaves ester bonds in this compound esters, releasing free this compound. [] ()

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.